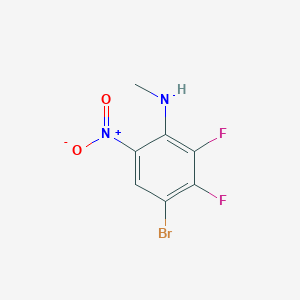

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,3-difluoro-N-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2N2O2/c1-11-7-4(12(13)14)2-3(8)5(9)6(7)10/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWJIGIKWQZDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743037 | |

| Record name | 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-44-0 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a theoretical and predictive analysis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline (CAS No. 1381944-44-0). Due to the limited availability of published experimental data for this specific compound, this document relies on established principles of organic chemistry and data from structurally analogous compounds to infer its chemical properties, reactivity, and potential synthetic pathways. All information herein should be treated as predictive and validated through appropriate experimentation.

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a confluence of electron-withdrawing and electron-donating groups, as well as halogens, imparts a complex and nuanced reactivity profile. This guide aims to provide a comprehensive overview of its predicted chemical properties, a plausible synthetic approach, and an analysis of its likely reactivity, thereby serving as a valuable resource for researchers interested in utilizing this and similar scaffolds in their work.

The strategic placement of two fluorine atoms, a bromine atom, a nitro group, and an N-methylamino group on the aniline core suggests its utility in the synthesis of complex heterocyclic systems and as a scaffold for the development of novel bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group and bromine atom offer versatile handles for further chemical transformations.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₇H₅BrF₂N₂O₂ | Based on its chemical structure. |

| Molecular Weight | 267.03 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Likely a yellow or orange crystalline solid | Nitroanilines are typically colored solids due to the extended conjugation of the nitro group with the aromatic ring. For example, 4-Bromo-2-nitroaniline is a yellow to orange crystalline solid.[1] |

| Melting Point | Moderately high | The presence of polar functional groups (nitro, amino) and a halogen atom will lead to significant intermolecular forces (dipole-dipole interactions and potentially weak hydrogen bonding), resulting in a higher melting point compared to non-polar analogues. For comparison, 4-Bromo-2-methyl-6-nitroaniline has a melting point of 143-147 °C.[2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents | The polar nitro and amino groups will impart some water solubility, but the overall hydrophobic nature of the brominated and fluorinated benzene ring will limit it. It is expected to be soluble in solvents like ethanol, acetone, and DMSO. 4-Bromo-2-nitroaniline is soluble in these types of organic solvents.[1] |

| pKa (of the N-H proton) | Predicted to be low (acidic for an amine) | The strong electron-withdrawing effects of the two fluorine atoms and the nitro group will significantly decrease the electron density on the nitrogen atom, making the lone pair less available to accept a proton and thus rendering the amine less basic (more acidic) than aniline. |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized through a multi-step process, likely starting from a commercially available difluoroaniline derivative. The following is a theoretical, non-validated protocol.

Workflow for the Synthesis of this compound

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Bromination of 2,3-Difluoroaniline:

-

Rationale: The amino group is a strong activating group and an ortho-, para-director. To achieve selective bromination at the para-position (C4), a mild brominating agent is required to avoid over-bromination.

-

Procedure: Dissolve 2,3-difluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane. Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2,3-difluoroaniline.

-

-

Nitration of 4-Bromo-2,3-difluoroaniline:

-

Rationale: The amino group's strong activating effect needs to be tempered to control the nitration. The reaction is typically carried out in a strong acid mixture. The nitro group is expected to be directed to the position ortho to the amino group and meta to the bromine atom (C6).

-

Procedure: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 4-bromo-2,3-difluoroaniline (1 equivalent). Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the reaction mixture at low temperature for a specified time (monitored by TLC). Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol should yield 4-bromo-2,3-difluoro-6-nitroaniline.

-

-

N-Methylation of 4-Bromo-2,3-difluoro-6-nitroaniline:

-

Rationale: The secondary amine can be methylated using an electrophilic methyl source. A base is required to deprotonate the aniline nitrogen, making it a more potent nucleophile.

-

Procedure: Dissolve 4-bromo-2,3-difluoro-6-nitroaniline (1 equivalent) in a polar aprotic solvent such as DMF or acetone. Add a suitable base, for example, potassium carbonate (K₂CO₃) (1.5 equivalents). To this suspension, add methyl iodide (CH₃I) (1.2 equivalents) dropwise. Heat the reaction mixture (e.g., to 50-60 °C) and stir until the starting material is consumed (monitored by TLC). Cool the reaction, pour it into water, and extract the product with an organic solvent. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, can be purified by column chromatography.

-

Predicted Reactivity and Electronic Effects

The reactivity of this compound is dictated by the interplay of its various substituents.

Caption: A summary of the electronic effects of the substituents on the aniline ring.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms ortho to the strongly electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic attack. Fluoride is an excellent leaving group in SNAr reactions. It is anticipated that one or both fluorine atoms could be displaced by strong nucleophiles. The fluorine at the C2 position is particularly activated by the ortho-nitro group.

-

Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards electrophilic attack due to the presence of three deactivating groups (two fluorines and one nitro group). The N-methylamino group is a strong activating group, but its effect might be outweighed. If an EAS reaction were to occur, it would likely be directed to the C5 position, which is ortho to the activating N-methylamino group and meta to the deactivating nitro group.

-

Reactions at the N-methylamino Group: The nitrogen lone pair is significantly less basic due to the electron-withdrawing effects of the ortho- and para-substituents. However, it can still undergo reactions typical of secondary anilines, such as acylation or further alkylation under forcing conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide a diamino derivative, which could be a valuable intermediate for the synthesis of heterocyclic compounds like benzimidazoles.

-

Cross-Coupling Reactions: The bromine atom at the C4 position can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.

Predicted Spectral Data

While no experimental spectra are available, the following are predictions for key spectral features:

-

¹H NMR: The spectrum would likely show two aromatic protons, each appearing as a multiplet due to coupling with the fluorine atoms. A signal for the N-methyl group would be expected in the range of 2.8-3.2 ppm, and a broad signal for the N-H proton (if not exchanged with D₂O) at a downfield chemical shift.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to fluorine would exhibit large C-F coupling constants. The chemical shifts would be significantly influenced by the electronic effects of the substituents.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-F stretching (around 1100-1300 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 266 and 268 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the nitro group, methyl group, and halogen atoms.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, precautions should be based on the known hazards of structurally similar compounds, such as other halogenated nitroanilines.

-

Toxicity: Halogenated nitroanilines are generally considered toxic and should be handled with care. They can be harmful if inhaled, swallowed, or absorbed through the skin.

-

Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a synthetically versatile, yet underexplored, chemical entity. While a lack of direct experimental data necessitates a predictive approach to understanding its properties, a solid foundation in organic chemistry principles allows for a robust theoretical framework. This guide provides researchers with a starting point for the rational design of experiments involving this compound, from its synthesis to its application in the development of novel molecules. The multifaceted reactivity imparted by its unique substitution pattern makes it a promising candidate for future research in drug discovery and materials science. It is imperative that any work with this compound be preceded by small-scale, carefully monitored experiments to validate the predictions outlined in this guide.

References

Due to the absence of specific literature for this compound, the references provided are for analogous compounds and general chemical principles.

-

Synthesis of N-Substituted-2-nitroanilines. Semantic Scholar. [Link]

- Preparation of 4-bromoaniline derivatives.

-

Effect of Substituents on the Basicity of Anilines. Chemistry LibreTexts. [Link]

- Process for n-methylating nitroanilines and compounds prepared thereby.

Sources

An In-Depth Technical Guide to 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, a halogenated nitroaromatic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, a nitro group, and an N-methylamino group on a benzene ring, imparts a distinct electronic and steric profile. This guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthesis strategy, potential applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

CAS Number: 1381944-44-0[1][2]

Molecular Formula: C₇H₅BrF₂N₂O₂

Molecular Weight: 267.03 g/mol

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 265.9502 | PubChem |

| Monoisotopic Mass | 265.9502 | PubChem |

| Topological Polar Surface Area | 71.8 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 211 | PubChem |

Proposed Synthesis Pathway

The proposed synthesis initiates from a commercially available difluoroaniline derivative and proceeds through sequential nitration, bromination, and N-methylation steps. The order of these steps is crucial to control the regioselectivity of the reactions, guided by the directing effects of the substituents on the aromatic ring.

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 2,3-Difluoroaniline

The initial step involves the nitration of 2,3-difluoroaniline. The amino group is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. The nitration is expected to occur at the position para to the amino group and ortho to one of the fluorine atoms, which is also the least sterically hindered position.

Protocol:

-

To a stirred solution of 2,3-difluoroaniline in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain 2,3-difluoro-6-nitroaniline.

Step 2: Bromination of 2,3-Difluoro-6-nitroaniline

The second step is the bromination of the nitrated intermediate. The amino group remains the most activating and directing group. The nitro group is a strong deactivating group and a meta-director. Bromination is anticipated to occur at the position para to the amino group.

Protocol:

-

Dissolve 2,3-difluoro-6-nitroaniline in a suitable solvent, such as glacial acetic acid.

-

To this solution, add a solution of bromine in glacial acetic acid dropwise at room temperature.[3][4][5]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the excess bromine with a solution of sodium thiosulfate.

-

Add water to precipitate the product, filter, wash with water, and dry to yield 4-bromo-2,3-difluoro-6-nitroaniline.

Step 3: N-Methylation of 4-Bromo-2,3-difluoro-6-nitroaniline

The final step is the selective N-methylation of the amino group. This can be achieved using various methylating agents in the presence of a base.

Protocol:

-

Dissolve 4-bromo-2,3-difluoro-6-nitroaniline in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the aniline nitrogen.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in drug discovery. Nitroaromatic compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer activities.[6] The presence of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7][8]

Potential Therapeutic Areas:

-

Oncology: Nitroanilines have been investigated for their potential as anticancer agents.[9] The electron-withdrawing nature of the nitro group and the halogens can make the aromatic ring susceptible to nucleophilic attack, a mechanism that can be exploited in the design of targeted therapies.

-

Antimicrobial Agents: Nitro-containing heterocycles are well-established antimicrobial agents. The nitro group can be reduced in anaerobic environments, characteristic of some bacteria and protozoa, to form reactive nitroso and hydroxylamine species that are cytotoxic.[6]

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of this molecule could be explored for its potential to inhibit specific kinases involved in cell signaling pathways.

-

CNS Agents: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated compounds attractive candidates for central nervous system (CNS) drug discovery.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Table 2: Recommended Analytical Methods

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[10][11] | A single major peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase). |

| Gas Chromatography (GC) | Purity assessment for volatile impurities.[12] | A single major peak. Derivatization might be necessary to improve thermal stability. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. | The ¹H NMR spectrum would show characteristic signals for the aromatic proton and the N-methyl group. The ¹⁹F NMR would show two distinct signals for the two fluorine atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (if secondary amine is present as an impurity), C-H stretching, C=C aromatic stretching, N-O stretching of the nitro group, and C-F and C-Br stretching. |

Safety, Handling, and Storage

As a nitroaromatic compound, this compound should be handled with caution. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for nitroanilines should be followed.

Hazard Statements (Anticipated):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

-

May cause damage to organs through prolonged or repeated exposure.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a unique chemical entity with considerable potential as a building block in the development of novel pharmaceuticals and functional materials. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, potential applications, and necessary safety precautions. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in various scientific disciplines.

References

-

Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available at: [Link]

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

-

Experiment 4: TLC and HPLC of Nitroanilines. Scribd. Available at: [Link]

-

[Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. Available at: [Link]

-

Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. This compound | 1381944-44-0 [amp.chemicalbook.com]

- 3. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 4. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. epa.gov [epa.gov]

An In-depth Technical Guide to 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, predicted spectroscopic characteristics, and potential applications of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline. As a highly functionalized aromatic compound, it holds significant potential as a building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals in these fields.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aniline derivative with the chemical formula C₇H₅BrF₂N₂O₂. The molecule features a benzene ring substituted with a bromine atom, two fluorine atoms, a nitro group, and an N-methylated amino group. The specific arrangement of these functional groups dictates its unique electronic properties and reactivity.

2D Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| CAS Number | 1381944-44-0 | Chemical Supplier Databases |

| Molecular Formula | C₇H₅BrF₂N₂O₂ | Calculated |

| Molecular Weight | 267.03 g/mol | Calculated |

| Appearance | Likely a yellow or orange crystalline solid | Analogy to similar nitroanilines[1] |

| Melting Point | Expected to be in the range of 100-150 °C | Analogy to similar substituted nitroanilines |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., DMSO, DMF, acetone) | General properties of nitroaromatic compounds |

| pKa (of the N-H proton) | Estimated to be around 18-20 | Analogy to other N-methylated anilines |

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Bromination of 2,3-Difluoroaniline

-

Dissolve 2,3-difluoroaniline in a suitable solvent such as acetonitrile or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 5 °C. The amino group is an activating group, and the para-position to it is sterically accessible, making this regioselective bromination feasible.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-bromo-2,3-difluoroaniline.

Step 2: Nitration of 4-Bromo-2,3-difluoroaniline

-

Carefully add 4-bromo-2,3-difluoroaniline to concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. The amino group is a strong ortho, para-director. With the para position blocked by bromine, nitration is expected to occur at one of the ortho positions. The position ortho to the amino group and meta to the bromine is favored.

-

After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the progress by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to yield 4-bromo-2,3-difluoro-6-nitroaniline.

Step 3: N-Methylation of 4-Bromo-2,3-difluoro-6-nitroaniline

-

A common method for the monomethylation of nitroanilines involves reacting the aniline with a mixture of formaldehyde and sulfuric acid.[2]

-

Dissolve 4-bromo-2,3-difluoro-6-nitroaniline in concentrated sulfuric acid.

-

Add paraformaldehyde or an aqueous formaldehyde solution to the mixture.

-

Heat the reaction mixture gently (e.g., 50-60 °C) for several hours.

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the N-methylated product.

-

Filter, wash with water, and purify by recrystallization or column chromatography to obtain the final product, this compound.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of its structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.2 | Singlet or narrow doublet | 1H | Ar-H | The aromatic proton is deshielded by the adjacent nitro group and influenced by the fluorine and bromine atoms. |

| ~ 3.0 - 3.2 | Doublet | 3H | N-CH₃ | The methyl protons will be a doublet due to coupling with the N-H proton. |

| ~ 5.0 - 6.0 | Broad singlet or quartet | 1H | N-H | The N-H proton signal is often broad and its chemical shift can be concentration-dependent. It will show coupling to the methyl protons. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 155 | C-F | Carbon atoms directly attached to fluorine will show large chemical shifts and C-F coupling. |

| ~ 135 - 145 | C-NO₂ | The carbon bearing the nitro group is significantly deshielded. |

| ~ 130 - 140 | C-N | The carbon attached to the amino group. |

| ~ 120 - 130 | C-H | The aromatic C-H carbon. |

| ~ 110 - 120 | C-Br | The carbon attached to bromine. |

| ~ 30 - 35 | N-CH₃ | Typical chemical shift for an N-methyl group on an aniline. |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3350 - 3450 | N-H stretch | Secondary amine |

| ~ 2850 - 2960 | C-H stretch | N-CH₃ |

| ~ 1580 - 1620 | C=C stretch | Aromatic ring |

| ~ 1500 - 1550 | Asymmetric NO₂ stretch | Nitro group |

| ~ 1330 - 1370 | Symmetric NO₂ stretch | Nitro group |

| ~ 1000 - 1200 | C-F stretch | Aryl fluoride |

| ~ 600 - 800 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS) Prediction:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z 266 and 268, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Patterns: Common fragmentation pathways for nitroanilines include the loss of the nitro group (-NO₂, 46 Da) and subsequent fragmentation of the aromatic ring. The loss of the methyl group (-CH₃, 15 Da) from the molecular ion is also a likely fragmentation pathway.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its various functional groups.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group and fluorine atoms activate the aromatic ring towards nucleophilic attack. This could allow for the displacement of the fluorine or bromine atoms by strong nucleophiles under specific conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation would yield a highly functionalized diamine, a valuable intermediate for the synthesis of heterocyclic compounds.

-

Cross-Coupling Reactions: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

Caption: Potential research and application pathways for this compound.

The unique substitution pattern of this molecule makes it a promising candidate for various applications:

-

Drug Discovery: Polysubstituted anilines are common scaffolds in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the other functional groups provide handles for further chemical modification to explore structure-activity relationships.

-

Agrochemicals: Many herbicides and fungicides contain substituted aniline moieties. The specific combination of substituents in this molecule could lead to the discovery of new agrochemicals with desired biological activities.

-

Materials Science: Nitroaniline derivatives are known for their non-linear optical (NLO) properties. Further derivatization of this compound could lead to novel materials for applications in optoelectronics.

Conclusion

This compound is a fascinating molecule with significant potential for further research and application. While experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration in various scientific disciplines. The proposed synthetic route offers a practical approach to accessing this compound, and the predicted spectroscopic data will be invaluable for its identification and characterization. The diverse reactivity of its functional groups opens up numerous possibilities for its use as a versatile building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S. Patent 3,591,638.

-

Research India Publications. (2011). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Chemistry, 7(2), 151-156. Available at: [Link]

Sources

Spectroscopic data for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups, an electron-donating methylamino group, and a heavy bromine atom, presents a rich case for spectroscopic analysis. Understanding the distinct spectral signatures of this molecule is paramount for reaction monitoring, quality control, and structural verification.

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on established principles of spectroscopy and comparative data from structurally similar compounds. While experimental data for this specific molecule is not widely available, this document serves as an expert-level predictive framework for its characterization via ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The methodologies and interpretations herein are designed to be self-validating, providing a robust workflow for researchers in the field.

Molecular Structure and Overview

The structural features of this compound are expected to give rise to a unique and interpretable set of spectroscopic data. The interplay of the substituents on the aniline ring will be a key focus of the following analyses.

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.3 | Doublet of doublets (dd) | 1H | Ar-H (H-5) |

| ~ 3.0 - 3.2 | Doublet (d) | 3H | N-CH₃ |

| ~ 6.0 - 6.5 | Broad singlet (br s) or Quartet (q) | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-F (C-2, C-3) |

| ~ 145 - 150 | C-N (C-1) |

| ~ 135 - 140 | C-NO₂ (C-6) |

| ~ 125 - 130 | C-H (C-5) |

| ~ 110 - 115 | C-Br (C-4) |

| ~ 30 - 35 | N-CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3350 - 3450 | N-H Stretch | Secondary Amine (-NH) |

| ~ 2850 - 2960 | C-H Stretch | Methyl (-CH₃) |

| ~ 1600 - 1620 | N-H Bending | Secondary Amine (-NH) |

| ~ 1580 - 1600 & ~ 1475 - 1500 | C=C Stretch | Aromatic Ring |

| ~ 1500 - 1550 & ~ 1330 - 1370 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group (-NO₂) |

| ~ 1250 - 1350 | C-N Stretch | Aryl-Amine |

| ~ 1100 - 1200 | C-F Stretch | Aryl-Fluoride |

| ~ 550 - 650 | C-Br Stretch | Aryl-Bromide |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment | Notes |

| ~ 280/282 | [M]⁺ | Molecular ion peak, characteristic bromine isotope pattern (approx. 1:1 ratio) |

| ~ 265/267 | [M - CH₃]⁺ | Loss of a methyl group |

| ~ 234/236 | [M - NO₂]⁺ | Loss of the nitro group |

| ~ 155 | [M - NO₂ - Br]⁺ | Subsequent loss of bromine |

| ~ 79/81 | [Br]⁺ | Bromine cation |

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum is anticipated to be relatively simple, providing clear insights into the proton environments of the molecule.

-

Aromatic Region (δ 8.0 - 8.3 ppm): The single aromatic proton at the C-5 position is expected to resonate at a significantly downfield chemical shift. This is due to the cumulative electron-withdrawing effects of the ortho-nitro group and the para-bromo group. The fluorine atoms at the C-2 and C-3 positions will also contribute to this deshielding. The signal is predicted to be a doublet of doublets (dd) due to coupling with the adjacent fluorine at C-3 and the N-H proton.

-

N-Methyl Group (δ 3.0 - 3.2 ppm): The three protons of the N-methyl group are expected to appear as a doublet due to coupling with the N-H proton. The chemical shift will be influenced by the electronic environment of the aniline nitrogen.

-

N-H Proton (δ 6.0 - 6.5 ppm): The secondary amine proton is expected to be a broad singlet, though it may appear as a quartet due to coupling with the N-methyl protons. Its chemical shift and multiplicity can be highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment would confirm this assignment, as the N-H peak would disappear.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is a highly substituted aromatic amine, a class of compounds pivotal in medicinal chemistry and materials science. Its unique constellation of functional groups—a bromine atom, two fluorine atoms, a methylamino group, and a nitro group on an aniline scaffold—suggests its potential as a versatile building block. However, this same structural complexity necessitates a rigorous and informed approach to its handling. The electron-withdrawing nature of the nitro and fluoro groups, combined with the inherent reactivity of the aniline core and the presence of a halogen, points to a significant hazard profile that must be respected to ensure laboratory safety.

This guide provides a comprehensive overview of the safety and handling protocols for this compound. In the absence of a complete, officially published Safety Data Sheet (SDS) for this specific molecule (CAS 1381944-44-0)[1], the following recommendations are expertly extrapolated from the known hazards of structurally analogous compounds, including other halogenated nitroanilines.[2][3] This approach allows for a robust safety framework grounded in the established toxicology of the core functional groups.

Anticipated Hazard Profile: A Synthesis of Analogous Data

The primary hazards associated with substituted nitroanilines are consistently identified as acute toxicity, irritation, and potential for organ damage with repeated exposure.[4][5] The presence of multiple electron-withdrawing groups on the aromatic ring can enhance the absorption of the compound through the skin and increase its systemic toxicity.[6]

GHS Classification (Inferred)

Based on data from structurally similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated for this compound.

| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311 or H312: Toxic/Harmful in contact with skin | [2][5] |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331 or H332: Toxic/Harmful if inhaled | [2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | [5] |

Core Toxicological Concerns:

-

Methemoglobinemia: A critical effect of many nitroanilines is their ability to induce methemoglobin formation, which impairs the oxygen-carrying capacity of the blood.[4]

-

Systemic Toxicity: Absorption through the skin, inhalation, or ingestion can lead to systemic toxic effects.[4][7]

-

Irritation: The compound is expected to be a significant irritant to the skin, eyes, and respiratory tract.[2][3]

Operational Protocols: A Self-Validating System for Safety

Adherence to the following protocols is mandatory to mitigate the risks associated with handling this compound.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The work area should be clearly designated for handling potent or toxic compounds. An eyewash station and safety shower must be immediately accessible.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical. The following table outlines the minimum requirements.

| PPE Category | Specification | Rationale and Standards |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |

| Skin Protection | - Gloves: Double-gloving with nitrile or neoprene gloves.- Lab Coat: A flame-resistant lab coat with tight-fitting cuffs.- Clothing: Long pants and closed-toe shoes. | Nitrile and neoprene offer good resistance to a range of organic compounds. Double-gloving provides an extra layer of protection. A flame-resistant coat is prudent when working with organic solids. |

| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., P100) should be available for non-routine operations or in case of engineering control failure. | Ensures protection from inhalation of fine dust or aerosols, especially during weighing or transfer operations. |

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

Sources

- 1. echemi.com [echemi.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. lgcstandards.com [lgcstandards.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

This technical guide provides a detailed exploration of the physical characteristics of the compound 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline. As a specialized aromatic amine, its unique substitution pattern, which includes a bromine atom, two fluorine atoms, a nitro group, and an N-methyl group, imparts distinct physicochemical properties that are of significant interest to researchers, particularly those in the fields of medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into its molecular attributes and the experimental methodologies used for their characterization.

Introduction to this compound

This compound, with the CAS number 1381944-44-0, is a halogenated nitroaniline derivative.[1] The presence of multiple functional groups on the aniline core suggests its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atoms, combined with the steric and electronic influence of the bromine and N-methyl groups, creates a unique electronic environment that can significantly influence its reactivity, intermolecular interactions, and ultimately, its biological activity and material properties. Understanding the physical characteristics of this molecule is a foundational step in harnessing its potential for novel applications.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, we can delineate its fundamental properties and provide context through closely related analogs.

| Property | Value | Source |

| CAS Number | 1381944-44-0 | [1] |

| Molecular Formula | C₇H₅BrF₂N₂O₂ | [1] |

| Molecular Weight | 267.03 g/mol | [1] |

| Purity | ≥98% | [1] |

Appearance and Solubility: The appearance of substituted nitroanilines can range from light yellow to brown crystalline solids.[2] The solubility is expected to be low in water, with increased solubility in organic solvents such as methanol, ethanol, and acetone.

Structural and Spectroscopic Characterization

The elucidation of the precise structure of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the aromatic and methyl protons. The aromatic proton would likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The N-methyl group would present as a singlet, with its chemical shift influenced by the electronic effects of the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the attached electronegative atoms (Br, F, N).

-

¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds. The spectrum would show signals for the two fluorine atoms, and their coupling patterns would provide information about their spatial relationship to each other and to neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include:

-

N-H stretching: Although this is an N-methylated aniline, any residual secondary amine would show a characteristic stretch.

-

C-H stretching: Aromatic and aliphatic C-H stretches would be observable.

-

NO₂ stretching: Asymmetric and symmetric stretches for the nitro group are typically strong and found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-F stretching: These bonds give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

C-Br stretching: This would be found at lower wavenumbers in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of the physical properties of a novel compound like this compound.

1. Determination of Melting Point:

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

-

Data Acquisition:

-

The appropriate NMR experiment (¹H, ¹³C, ¹⁹F) is selected.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

The free induction decay (FID) is acquired.

-

-

Data Processing:

-

The FID is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard (e.g., TMS).

-

3. Infrared (IR) Spectroscopy:

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The background is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

-

Interrelation of Physical Characteristics

The physical properties of a molecule are interconnected and arise from its underlying chemical structure. The following diagram illustrates these relationships for this compound.

Caption: Relationship between molecular structure and physical properties.

Safety and Handling

Given the presence of a nitro group and halogen atoms, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While a complete experimental profile of this compound is not yet extensively documented in the public domain, this guide provides a comprehensive overview of its known attributes and the scientific principles underlying the determination of its physical characteristics. The unique combination of functional groups suggests that this compound holds promise for further investigation in various chemical and pharmaceutical applications. The methodologies and comparative insights presented here offer a solid foundation for researchers embarking on the study of this and related novel molecules.

References

- [Not Available]

- [Not Available]

- [Not Available]

- [Not Available]

- TCI Chemicals. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. Retrieved from https://www.tcichemicals.com/US/en/p/B3730

- [Not Available]

- [Not Available]

- [Not Available]

- [Not Available]

- [Not Available]

- [Not Available]

- Beijing Xinhengfan Technology Co., Ltd. (n.d.). This compound. Retrieved from http://www.xhf-chem.com/product/A2262664.html

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can present significant challenges during drug development, leading to unpredictable in vivo performance and potential formulation difficulties. This guide provides a comprehensive framework for characterizing the solubility profile of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, a compound of interest in contemporary drug discovery. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical factors that influence the solubility of this nitroaniline derivative. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility dataset for this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental principle. The biopharmaceutical classification of a drug candidate is heavily influenced by its solubility and permeability characteristics. Compounds with poor solubility often face hurdles such as low and variable oral bioavailability, which can mask their true pharmacological potential and complicate dose-response relationships.[1][2] Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a cornerstone of a successful development program.

This compound is a substituted nitroaniline, a class of compounds frequently encountered in medicinal chemistry. The presence of a bromo group, two fluoro groups, a methylamino group, and a nitro group on the benzene ring suggests a molecule with a complex interplay of lipophilic and polar characteristics. Predicting its aqueous solubility from structure alone can be challenging, necessitating empirical determination. This guide will provide the necessary protocols to generate a comprehensive solubility profile, enabling informed decisions in lead optimization and formulation development.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, a summary of its basic properties is presented below. These parameters are essential for preparing stock solutions and interpreting solubility data.

| Property | Value | Source |

| CAS Number | 1381944-44-0 | [3] |

| Molecular Formula | C₇H₅BrF₂N₂O₂ | Inferred from name |

| Molecular Weight | 267.03 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from similar compounds[4] |

| pKa | To be determined | - |

| LogP | To be determined | - |

Note: pKa and LogP are critical parameters that significantly influence solubility and should be determined experimentally.

Theoretical Framework: Understanding Solubility

The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase.[5] Several factors can influence this equilibrium, including:

-

pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[6][7] The Henderson-Hasselbalch equation can be used to predict the ionization state of a compound at a given pH, which in turn affects its solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[6][8] However, there are exceptions.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility.[9] Amorphous forms are generally more soluble than their crystalline counterparts.

-

Particle Size: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to an increase in the rate of dissolution and, to a lesser extent, the apparent solubility.[6][9]

-

Nature of the Solvent: The principle of "like dissolves like" is a useful guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[7][8]

The following diagram illustrates the key factors influencing the solubility of a drug candidate.

Caption: Factors influencing the aqueous solubility of a compound.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[10][11][12]

-

Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated DMSO stock solution.[12][13][14] It is a measure of how quickly a compound dissolves and is useful for early-stage compound profiling.[10][12]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound.[1][5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours or more) until a saturated solution is formed.[5][10] Thermodynamic solubility is crucial for lead optimization and formulation development.[5][10]

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

Caption: General workflows for kinetic and thermodynamic solubility assays.

Protocol for Kinetic Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.[10][13][14]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for compound storage, UV-transparent for analysis)

-

Automated liquid handler (optional, but recommended for high throughput)

-

Plate shaker/incubator

-

Centrifuge with plate rotor or filtration apparatus (e.g., Millipore MultiScreen solubility filter plates)[10]

-

UV-Vis plate reader or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a liquid handler or manual pipetting, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with constant shaking.[10]

-

Separation of Undissolved Compound:

-

Filtration: Place the incubation plate on a vacuum manifold with a filter plate and collect the filtrate in a clean UV-transparent 96-well plate.

-

Centrifugation: Alternatively, centrifuge the plate at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.

-

-

Quantification:

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure the absorbance of the filtrate/supernatant at the wavelength of maximum absorbance (λmax).[10][13] Create a standard curve using known concentrations of the compound in the same buffer/DMSO mixture.

-

LC-MS: For greater sensitivity and selectivity, analyze the filtrate/supernatant by LC-MS.[10][11] This is particularly useful for compounds that absorb poorly in the UV range or if there is interference from other components.[10]

-

Protocol for Thermodynamic Solubility Determination

This protocol is based on the traditional shake-flask method, which is considered the gold standard for equilibrium solubility.[5][10]

Materials:

-

Solid this compound

-

Phosphate buffered saline (PBS), pH 7.4 (and other buffers as needed, e.g., citrate buffer for acidic pH, borate buffer for basic pH)

-

Glass vials with screw caps

-

Thermostatted shaker/incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or UPLC system with UV or MS detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[5]

-

Equilibration: Seal the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours with constant agitation.[1][5]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV or LC-MS.[1][15][16] A standard curve of the compound in a suitable solvent (e.g., acetonitrile/water) should be prepared for accurate quantification.

Analytical Quantification

The accurate quantification of the dissolved nitroaniline derivative is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust method.[15][17][18]

Typical HPLC-UV Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV absorbance at the compound's λmax.

-

Standard Preparation: Prepare a series of calibration standards of this compound in a solvent mixture that is compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

Data Presentation and Interpretation

Solubility data should be reported in standard units such as µg/mL or µM. It is crucial to specify the conditions under which the solubility was determined, including the type of solubility (kinetic or thermodynamic), the solvent system (including pH and co-solvent concentration), the temperature, and the incubation time.

Example Data Table:

| Solubility Type | Solvent System | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | 2 | Experimental Value | Calculated Value |

| Thermodynamic | PBS, pH 7.4 | 25 | 24 | Experimental Value | Calculated Value |

| Thermodynamic | 0.1 M HCl, pH 1.2 | 37 | 24 | Experimental Value | Calculated Value |

| Thermodynamic | FaSSIF, pH 6.5 | 37 | 24 | Experimental Value | Calculated Value |

| Thermodynamic | FeSSIF, pH 5.0 | 37 | 24 | Experimental Value | Calculated Value |

FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

A low aqueous solubility (e.g., <10 µg/mL) for this compound would classify it as a poorly soluble compound and may necessitate the use of formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve its dissolution and bioavailability.

Conclusion

The determination of the solubility profile of this compound is a critical step in its development as a potential therapeutic agent. By employing the robust kinetic and thermodynamic solubility protocols outlined in this guide, researchers can generate high-quality, reliable data. This information will be instrumental in guiding medicinal chemistry efforts, selecting appropriate formulations for in vivo studies, and ultimately, increasing the probability of success for this drug candidate. A thorough understanding of the factors influencing solubility, coupled with rigorous experimental technique, forms the foundation of a data-driven approach to drug development.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

-

ResearchGate. (2022). Analytical curves for univariate determination of nitroaniline isomers. Retrieved from [Link]

-

LinkedIn. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 952183-01-6 | 4-Bromo-3-fluoro-2-methyl-6-nitroaniline. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. This compound | 1381944-44-0 [amp.chemicalbook.com]

- 4. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 9. ijnrd.org [ijnrd.org]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Synthesis of derivatives from 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

An Application Note and Protocol Guide for the Synthetic Derivatization of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Introduction: Unlocking the Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Highly functionalized aromatic cores serve as versatile platforms for the synthesis of diverse compound libraries, enabling the systematic exploration of structure-activity relationships (SAR). The compound this compound is one such scaffold, engineered with a unique constellation of functional groups that offer orthogonal reactivity.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic pathways accessible from this substrate. We will move beyond simple procedural lists to explore the chemical logic underpinning these transformations. The protocols detailed herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature. The strategic interplay of a displaceable bromine atom for cross-coupling, a reducible nitro group for functional group interconversion, and activated fluorine atoms for nucleophilic substitution makes this starting material a powerful tool for generating novel chemical entities.

Strategic Analysis of Molecular Reactivity

The synthetic utility of this compound stems from the distinct electronic nature of its substituents. Understanding their interplay is crucial for predicting regioselectivity and choosing appropriate reaction conditions.

-

Bromo Group (-Br) at C4: This position is the primary handle for palladium-catalyzed cross-coupling reactions. It is sterically accessible and serves as an excellent electrophile for forming new carbon-carbon and carbon-nitrogen bonds.[1]

-

Nitro Group (-NO₂) at C6: As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho (C1, C5 - blocked) and para (C3) positions. This makes the fluorine atom at C3 a prime site for Nucleophilic Aromatic Substitution (SNAr).[2][3] Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to a primary amine, opening a vast new landscape of synthetic possibilities.[4][5]

-

Fluoro Groups (-F) at C2 and C3: The fluorine at C3 is highly activated for SNAr due to its para relationship to the powerful nitro group. The C2-fluorine is less activated. In SNAr reactions involving halogens, fluoride is an excellent leaving group due to the high polarization it induces in the C-F bond, making the carbon highly electrophilic.[2]

-

N-methylamino Group (-NHMe) at C1: This is a moderately activating, ortho, para-directing group. While its electronic influence is largely overridden by the powerful nitro group, it can be a site for further derivatization under specific conditions.[6][7]

The following diagram illustrates the primary reactive sites on the scaffold.

Caption: Primary sites of reactivity on the this compound scaffold.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions at C4

The carbon-bromine bond is the most versatile site for building molecular complexity through the formation of new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are the gold standard for these transformations.

Protocol 1.1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[1][8] The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a boronic acid or ester, and reductive elimination to yield the product.[8]

Step-by-Step Protocol:

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Catalyst | Base | Solvent | Temp (°C) | Typical Yield Range |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95% |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-98% |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85-99% |

| Caption: Representative conditions for Suzuki-Miyaura coupling reactions.[9][10] |

Protocol 1.2: Buchwald-Hartwig C-N Bond Formation

For the synthesis of diaryl amines or the introduction of a wide range of nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method.[11] The choice of ligand is critical and has evolved over several "generations" to accommodate a wide variety of substrates.[11][12]

Causality Note: The nitro group on the substrate can be sensitive to strongly basic conditions. While KOt-Bu is a common base for this reaction, it may be incompatible here.[13] Milder carbonate bases like Cs₂CO₃ are often a better choice to prevent unwanted side reactions.

Step-by-Step Protocol:

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq), a suitable phosphine ligand such as XPhos or SPhos (1.2x molar equivalent to Pd), and a base, preferably Cesium Carbonate (Cs₂CO₃) (1.5 eq).

-

Substrate Addition: Add the this compound (1.0 eq) and the desired amine coupling partner (1.2 eq).

-